Boc-2-甲基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

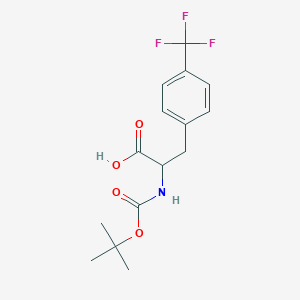

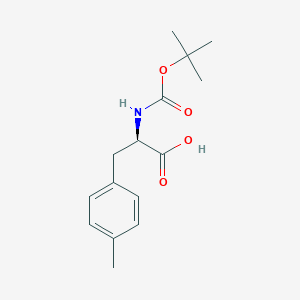

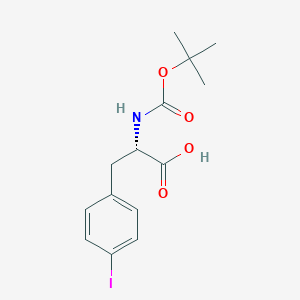

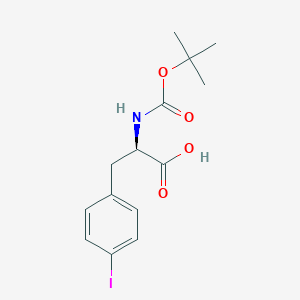

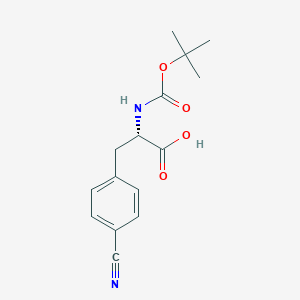

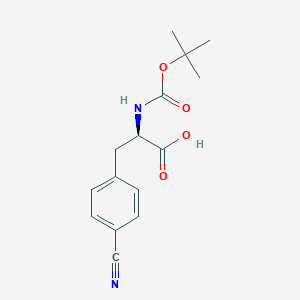

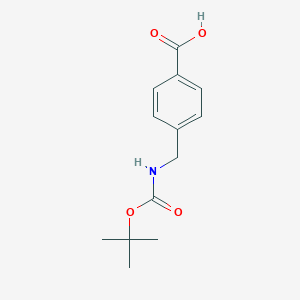

Boc-2-methyl-D-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It appears as a white powder and is used in chemistry .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-2-methyl-D-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .

Molecular Structure Analysis

The molecular structure of Boc-2-methyl-D-phenylalanine is represented by the SMILES string CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C .

Chemical Reactions Analysis

The Boc group in Boc-2-methyl-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Physical And Chemical Properties Analysis

Boc-2-methyl-D-phenylalanine has a boiling point of 442.5±40.0 °C (Predicted), a melting point of 116 °C, and a density of 1.140±0.06 g/cm3 (Predicted) . It is insoluble in water .

科学研究应用

在生物化学和分子生物学中的应用

Boc-2-甲基-D-苯丙氨酸已被用于各种生物化学目的。一项研究涉及其衍生物,即Boc-保护的L-4'-[3-(三氟甲基)-3H-二氮杂环-3-基]苯丙氨酸,用于错误充Escherichia coli tRNAPhe。这一过程对于创建具有生物活性的错误氨酰化tRNAPhe至关重要,这在研究蛋白质合成和tRNA分子功能方面具有应用(Baldini et al., 1988)。

在肽合成和修饰中的作用

Boc-2-甲基-D-苯丙氨酸在肽的合成和修饰中具有重要意义。例如,有报道称其在合成α,α-二取代4-磷酸苯丙氨酸类似物方面的应用,作为构象受限的磷酸酪氨酸类似物。这些类似物对于研究细胞信号转导过程很有用(Oishi et al., 2004)。另一项研究表明其在苯丙氨酸的原位化学连接中的应用,用于合成特定肽(Crich & Banerjee, 2007)。

在同位素标记中的应用

在同位素标记领域,Boc-2-甲基-D-苯丙氨酸被用于合成一个可以进行放射碘标记并直接用于肽合成的衍生物,展示了其在制备放射标记化合物中的重要性(Wilbur et al., 1993)。

非天然氨基酸的合成

该化合物在合成非天然氨基酸方面也起着关键作用。一项研究描述了Boc-L-甲基苯丙氨酸的合成,突出了其在药物研究中的作用以及在制药领域的潜在应用(Xiao, 2008)。

大规模制药合成

它的相关性还延伸到大规模制药合成领域。为N-BOC d-苯丙氨酸制药中间体开发了一种合成路线,展示了其可扩展性和工业应用潜力(Fox et al., 2011)。

材料科学应用

在材料科学中,Boc-2-甲基-D-苯丙氨酸已被用于制备具有手性氨基酸基团的聚合物。包含氨基酸基团的甲基丙烯酸酯单体,包括Boc-L-苯丙氨酸甲基丙烯酰氧乙酯,被聚合以得到定义良好的氨基酸基聚合物(Kumar et al., 2012)。

安全和危害

属性

IUPAC Name |

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427279 |

Source

|

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-methyl-D-phenylalanine | |

CAS RN |

80102-29-0 |

Source

|

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。